1-Chloro-4-isocyanobenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Chloro-4-isocyanobenzene, such as 1,4-diisocyanobenzene, is not explicitly detailed in the provided papers. However, the formation of supramolecular structures by adsorbing 1,4-diisocyanobenzene on gold surfaces suggests that the compound can be manipulated under ultrahigh vacuum (UHV) conditions to create one-dimensional structures .
Molecular Structure Analysis
The molecular structure of 1,4-diisocyanobenzene, a related compound, has been analyzed using scanning tunneling microscopy (STM). It forms one-dimensional supramolecular structures on Au(111) surfaces, which are proposed to consist of alternating units of the diisocyanobenzene molecules and gold atoms. These structures align with the substrate's lattice, indicating a strong interaction between the molecule and the metal surface .
Chemical Reactions Analysis
The reactivity of 1,2-diisocyanobenzene with amines has been studied, showing that it can undergo nucleophilic attack to form various complexes, including benzimidazole ring systems and isocyanide complexes. This suggests that the isocyanate group in 1-Chloro-4-isocyanobenzene may also exhibit reactivity towards nucleophiles, potentially leading to the formation of similar complexes .
Physical and Chemical Properties Analysis
The physical properties of 1,2-dicyanobenzene, another related compound, have been characterized. The molecule exhibits mirror symmetry with slightly bent cyano groups above the benzene plane. The bond lengths and angles within the benzene ring and the cyano groups have been measured, providing a detailed understanding of the molecule's geometry. The intermolecular contacts have also been identified, which could be relevant when considering the packing and interactions of 1-Chloro-4-isocyanobenzene in a solid-state or crystalline environment .
Scientific Research Applications
Adsorption Studies
- Adsorption on Carbon Nanofibers : A study by Mehrizad and Gharbani (2016) explored the adsorption of 1-chloro-4-nitrobenzene on carbon nanofibers (CNFs). This research is significant in environmental cleanup as it demonstrated how CNFs can effectively remove 1-chloro-4-nitrobenzene from systems, a process critical in mitigating pollution caused by such compounds (Mehrizad & Gharbani, 2016).
Chemical Interaction and Synthesis
- Formation of Borabenzene Adducts : Légaré et al. (2014) studied the bonding properties of borabenzene with various neutral Lewis bases. This research involving 1-chloro-4-isopropyl-2-(trimethylsilyl)-2,4-boracyclohexadiene contributes to our understanding of ligand exchange reactions and synthesis in organometallic chemistry (Légaré et al., 2014).
Electrochemical Sensing
- Development of Electrochemical Sensors : Research by Kingsford et al. (2018) and Ruiz-Córdova et al. (2018) focused on developing sensitive electrochemical sensors for detecting 1-chloro-4-nitrobenzene. These sensors are vital in monitoring environmental pollutants and ensuring public safety (Kingsford et al., 2018); (Ruiz-Córdova et al., 2018).
Isotopic Abundance and Analysis
- Stable Isotope Ratio Analysis : Trivedi et al. (2016) investigated the isotopic abundance ratios in biofield energy treated 1-chloro-3-nitrobenzene. Their findings have implications in areas such as biochemistry and agriculture, offering insights into altered isotope effects and their impact on chemical properties (Trivedi et al., 2016).
Molecular Structure and Properties
- Determination of Molecular Structure : Peebles and Peebles (2002) measured the rotational spectra of 1-chloro-4-fluorobenzene, which helps in understanding the molecular structure and properties of such compounds. This kind of study is foundational in molecular physics and chemistry (Peebles & Peebles, 2002).
Microbial Degradation
- Microbial Degradation of Nitrobenzene Compounds : A study by Shah (2014) on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII emphasizes the potential of bioremediation in treating environmental contaminants. This research is crucial in developing sustainable methods for pollution reduction (Shah, 2014).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-isocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCIPBFKQOIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172206 | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-isocyanobenzene | |
CAS RN |
1885-81-0 | |
Record name | 1-Chloro-4-isocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorophenyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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